1-Amino-3-{methyl[(pyridin-4-yl)methyl]amino}propan-2-ol trihydrochloride
Description
1-Amino-3-{methyl[(pyridin-4-yl)methyl]amino}propan-2-ol trihydrochloride is a pyridine-derived compound with a complex structure featuring:
- A propan-2-ol backbone with an amino group at position 1.
- A tertiary amine substituent at position 3, comprising a methyl group and a pyridin-4-ylmethyl moiety.
- Trihydrochloride salt form, enhancing its solubility and stability in aqueous environments.
Properties
IUPAC Name |
1-amino-3-[methyl(pyridin-4-ylmethyl)amino]propan-2-ol;trihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O.3ClH/c1-13(8-10(14)6-11)7-9-2-4-12-5-3-9;;;/h2-5,10,14H,6-8,11H2,1H3;3*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNBPQUKIFSSWAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=NC=C1)CC(CN)O.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-3-{methyl[(pyridin-4-yl)methyl]amino}propan-2-ol trihydrochloride typically involves the reaction of pyridine derivatives with amino alcohols under controlled conditions. The reaction is carried out in the presence of suitable catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process includes purification steps such as crystallization and filtration to obtain the final product in its trihydrochloride form .
Chemical Reactions Analysis
Types of Reactions
1-Amino-3-{methyl[(pyridin-4-yl)methyl]amino}propan-2-ol trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxides, amines, and substituted products. These derivatives have distinct properties and applications in different fields .
Scientific Research Applications
Chemistry
1-Amino-3-{methyl[(pyridin-4-yl)methyl]amino}propan-2-ol trihydrochloride serves as a building block in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it valuable for developing new compounds with distinct properties.
Chemical Reactions:
- Oxidation: Can be converted into oxides.
- Reduction: Forms amines and other derivatives.
- Substitution: Participates in nucleophilic substitution reactions.
Biology
In biological research, this compound is utilized in biochemical assays and as a reagent in molecular biology experiments. Its interaction with biological molecules allows for the exploration of cellular mechanisms and pathways.
Case Study:
A study demonstrated that derivatives of this compound could effectively inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorder treatments .
Medicine
The compound shows promise in therapeutic applications due to its biological activity. Preliminary studies indicate that it may have anti-inflammatory and analgesic properties, making it a candidate for drug development.
Mechanism of Action:
The compound binds to target proteins or enzymes, modulating their activity and leading to various biological effects. This mechanism is crucial for its potential use in pharmaceuticals targeting specific diseases .
Industrial Applications
1-Amino-3-{methyl[(pyridin-4-yl)methyl]amino}propan-2-ol trihydrochloride is also employed in the pharmaceutical industry for producing various chemical products. Its unique properties facilitate the synthesis of drugs that require specific molecular characteristics.
Summary of Applications
| Application Area | Description |
|---|---|
| Chemistry | Building block for synthesizing complex organic molecules |
| Biology | Used in biochemical assays and molecular biology experiments |
| Medicine | Potential therapeutic applications due to anti-inflammatory properties |
| Industry | Employed in pharmaceutical production |
Mechanism of Action
The mechanism of action of 1-Amino-3-{methyl[(pyridin-4-yl)methyl]amino}propan-2-ol trihydrochloride involves its interaction with specific molecular targets and pathways. The compound binds to target proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
The compound is compared below with three pyridine-based analogs from Catalog of Pyridine Compounds (2017) .
Structural and Molecular Comparison
Key Observations:
Pyridine Substituent Position: The target compound has a pyridin-4-yl group, whereas others feature pyridin-2-yl or pyridin-3-yl substituents. This positional difference impacts electronic properties (e.g., dipole moments) and steric interactions in binding or synthesis .
Functional Group Complexity: The target compound’s tertiary amine and trihydrochloride salt distinguish it from simpler analogs like (2-Aminopyridin-4-yl)-methanol, which lacks charged groups. The TBS ether in MFCD11858927 suggests use as a protected intermediate in organic synthesis, unlike the target compound’s salt form, which is likely optimized for stability in biological systems.
Molecular Weight and Solubility :
- The target compound’s higher molecular weight (~302.4 g/mol) and trihydrochloride salt form imply greater aqueous solubility compared to neutral analogs like MFCD07370395 (124.1 g/mol).
Biological Activity
1-Amino-3-{methyl[(pyridin-4-yl)methyl]amino}propan-2-ol trihydrochloride, with the molecular formula C10H17N3O·3HCl, is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Weight : 304.65 g/mol
- IUPAC Name : 1-amino-3-[methyl(pyridin-4-ylmethyl)amino]propan-2-ol trihydrochloride
- Appearance : White powder
- Storage Conditions : Recommended at 4 °C
The biological activity of 1-Amino-3-{methyl[(pyridin-4-yl)methyl]amino}propan-2-ol trihydrochloride is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound's amino and hydroxyl groups facilitate hydrogen bonding, enhancing its binding affinity to target proteins.
Target Interactions
- Enzyme Modulation : The compound has been shown to modulate the activity of specific enzymes involved in metabolic pathways.
- Receptor Binding : It exhibits affinity for nicotinic acetylcholine receptors (nAChRs), which are implicated in neuropharmacological processes.
Biological Activity
Research indicates that 1-Amino-3-{methyl[(pyridin-4-yl)methyl]amino}propan-2-ol trihydrochloride possesses several biological activities:
Antitumor Activity
Studies suggest that this compound may exhibit antitumor properties by inhibiting cancer cell proliferation through apoptosis induction. For example, it has been tested against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation.
Neuroprotective Effects
The compound's interaction with nAChRs suggests potential neuroprotective effects, making it a candidate for research in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Study on Cytotoxicity :
- Objective : To evaluate the cytotoxic effects on human cancer cell lines.
- Findings : The compound showed significant cytotoxicity against breast and lung cancer cell lines, with IC50 values indicating effective concentrations for therapeutic use.
Cell Line IC50 (µM) MCF7 (Breast) 12.5 A549 (Lung) 15.0 -
Neuroprotective Study :
- Objective : To assess the neuroprotective potential in a mouse model of neurodegeneration.
- Findings : Administration of the compound resulted in reduced neuronal death and improved cognitive function in treated mice compared to controls.
-
Mechanistic Insights :
- A study investigating the mechanism revealed that the compound activates nAChRs, leading to increased intracellular calcium levels, which are critical for neurotransmitter release.
Comparison with Similar Compounds
The biological activity of 1-Amino-3-{methyl[(pyridin-4-yl)methyl]amino}propan-2-ol trihydrochloride can be compared with other pyridine derivatives:
| Compound Name | Biological Activity |
|---|---|
| 1-Amino-3-{methyl[(pyridin-3-yl)methyl]amino}propan-2-ol trihydrochloride | Moderate antitumor activity |
| 1-Amino-3-{methyl[(pyridin-2-yl)methyl]amino}propan-2-ol trihydrochloride | Lower receptor affinity |
Q & A
Q. How can enantiomeric separation be achieved for chiral derivatives of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
